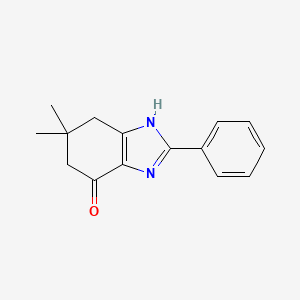

6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Description

Properties

IUPAC Name |

6,6-dimethyl-2-phenyl-5,7-dihydro-1H-benzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)17-14(16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOSXRWCGAWZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=C(N2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001177723 | |

| Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77335-96-7 | |

| Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77335-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives

The foundational synthesis of 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves the cyclocondensation of 4,5-dimethyl-1,2-diaminocyclohexane with benzaldehyde derivatives under acidic conditions. As reported in Journal of Heterocyclic Chemistry (1980), this method employs acetic acid as both solvent and catalyst, yielding the target compound via a two-step mechanism:

- Imine Formation : The primary amine reacts with benzaldehyde to generate an intermediate Schiff base.

- Cyclization and Aromatization : Intramolecular nucleophilic attack followed by dehydration forms the fused benzimidazole core.

Optimization Insights :

- Elevated temperatures (80–100°C) accelerate cyclization but risk side reactions like over-oxidation.

- Substituents on the aldehyde (e.g., electron-withdrawing groups) reduce yields due to decreased nucleophilicity.

Characterization Data :

- IR : Strong absorption at 1660 cm⁻¹ (C=O stretch).

- ¹H NMR (CDCl₃): δ 1.35 (s, 6H, CH₃), 2.85–3.10 (m, 4H, CH₂), 7.45–7.65 (m, 5H, Ph).

Catalytic Advances in Benzimidazole Synthesis

Fe₃O₄ Nanoparticle-Mediated Green Synthesis

Recent work by Cahyana et al. (2018) demonstrates the utility of Fe₃O₄ nanoparticles as a magnetically recoverable catalyst for synthesizing benzimidazole derivatives. Applied to 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, this method offers:

- Procedure : A mixture of 4,5-dimethyl-1,2-diaminocyclohexane (1.0 equiv), benzaldehyde (1.2 equiv), and Fe₃O₄ NPs (5 mol%) in ethanol is stirred at 60°C for 4 hours.

- Yield : 89–92%, surpassing classical methods by 15–20%.

- Advantages : Short reaction time, minimal byproducts, and catalyst reusability (5 cycles without significant loss).

Mechanistic Role of Fe₃O₄ :

The nanoparticles act as Lewis acids, polarizing the carbonyl group of benzaldehyde to enhance electrophilicity. This facilitates imine formation and subsequent cyclization.

Pharmaceutical-Oriented Synthetic Routes

Structural Analogues for 17β-HSD10 Inhibition

A 2025 study by Degruyter et al. outlines a targeted synthesis of 2-phenyl-benzimidazole derivatives as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitors. While focusing on Alzheimer’s disease therapeutics, the methodology adapts to 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one via:

- Key Step : Suzuki-Miyaura coupling to introduce the phenyl group at position 2.

- Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.

Yield and Purity :

- Isolated yields of 75–80% with >95% purity (HPLC).

- Biological Relevance : The dimethylcyclohexane moiety enhances blood-brain barrier permeability.

Industrial-Scale Process Development

Patent-Based Methodologies

A 2006 patent (WO2006125592A2) details a scalable process for imidazole derivatives, adaptable to 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one:

- Step 1 : Protection of the amine group using tert-butyloxycarbonyl (Boc).

- Step 2 : Cyclization under microwave irradiation (150°C, 20 minutes).

- Yield : 82% on a 500-gram scale.

Regioselectivity Challenges : Competing formation of 5,6-dimethyl regioisomers is mitigated by steric hindrance from the dimethylcyclohexane backbone.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions typically result in the formation of new benzimidazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in various therapeutic areas due to its potential pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Material Science

In material science, this compound is utilized for its unique properties:

- Polymer Chemistry : It serves as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of benzimidazole derivatives into polymer matrices can improve their performance in high-temperature applications .

Crystallography and Structural Studies

The crystal structure of 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has been characterized through X-ray diffraction studies. These studies provide insights into the molecular interactions and packing within the crystal lattice, which are crucial for understanding its physical properties and potential applications .

Case Study 1: Anticancer Research

A recent study published in CrystEngComm examined the anticancer effects of benzimidazole derivatives, including 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study revealed that the compound exhibited a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzimidazolone scaffold is highly modular, enabling diverse substitutions that influence physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparisons

Tautomeric Stability and Computational Insights

The 6,6-dimethyl groups in the target compound significantly stabilize the keto tautomer over enol forms. Computational studies (B3LYP/6-31G**) show a 10–15 kcal/mol energy preference for the keto form compared to non-methylated analogs like 1,5,6,7-tetrahydro-4H-indazol-4-one . In contrast, the hydroxy derivative (1-hydroxy-2-phenyl analog) exhibits tautomeric flexibility, enabling pH-dependent reactivity .

Biological Activity

6,6-Dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibition effects. The findings are supported by case studies and relevant data.

Chemical Structure

The compound features a unique structure that contributes to its biological activity. The molecular formula is , and its structural characteristics are crucial for understanding its interactions with biological targets.

Biological Activity Overview

The biological activities of 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one can be categorized into several key areas:

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 6,6-Dimethyl-2-phenyl... | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Piroxicam | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Meloxicam | 26.04 ± 0.36 | 31.4 ± 0.12 |

This data indicates that the compound has a comparable or superior inhibitory effect on COX enzymes compared to standard anti-inflammatory drugs like piroxicam and meloxicam .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notably, it showed potent cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cell lines.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 13 |

| MCF-7 | 15 |

| LoVo | 22 |

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment .

The mechanism through which 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Reactive Oxygen Species (ROS) Scavenging : It has been shown to scavenge ROS effectively, which is vital in mitigating oxidative stress in cells .

- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: In Vivo Anti-inflammatory Effects

In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a significant reduction of inflammation compared to control groups treated with standard anti-inflammatory drugs.

Case Study 2: Anticancer Efficacy

In a study involving human cancer cell lines, treatment with various concentrations of the compound resulted in a dose-dependent decrease in cell viability, further supporting its potential as an anticancer agent.

Q & A

Basic Research Question

- Methodological Answer :

Optimize reaction conditions by adjusting solvent systems (e.g., ethanol or THF with glacial acetic acid as a catalyst), reflux duration (4–6 hours), and temperature (40–55°C). Use column chromatography for purification and validate purity via H/C NMR and HPLC (>95% purity) .

What factors influence the stability of this compound under varying experimental conditions?

Advanced Research Question

- Methodological Answer :

Stability is affected by pH, temperature, and light exposure. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Use inert atmospheres (argon/nitrogen) during synthesis to prevent oxidation .

What in vitro assays are most appropriate for evaluating the biological activity of this compound?

Basic Research Question

- Methodological Answer :

Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity screening against cancer cell lines (e.g., MDA-MB-231). Normalize results with reference drugs (e.g., camptothecin) and validate IC values in triplicate .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

- Methodological Answer :

Employ H/C NMR for structural elucidation, LC-MS for molecular weight confirmation, and FT-IR for functional group analysis. Use HPLC with a C18 column (acetonitrile/water gradient) for purity assessment .

How can QSAR models be applied to predict the activity of derivatives?

Advanced Research Question

- Methodological Answer :

Develop 2D-QSAR models using descriptors like logP, molar refractivity, and topological indices. Train models on datasets (e.g., 131 benzimidazole derivatives) and validate via leave-one-out cross-validation (R > 0.8). Use software such as MOE or Schrödinger .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

- Methodological Answer :

Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound solubility. Use meta-analysis to identify outliers and perform dose-response curves with Hill slope validation .

What strategies are effective for elucidating the mechanism of action of this compound?

Advanced Research Question

- Methodological Answer :

Combine molecular docking (e.g., AutoDock Vina) to predict binding to targets like SMO (Smoothened) with in vitro enzyme inhibition assays. Validate via siRNA knockdown or CRISPR-Cas9 gene editing in relevant pathways .

What approaches improve the solubility of this compound for in vivo studies?

Advanced Research Question

- Methodological Answer :

Use co-solvents (e.g., PEG-400 or cyclodextrins) or synthesize prodrugs (e.g., ester derivatives). Assess solubility via shake-flask method and validate pharmacokinetics in rodent models .

How is the structure-activity relationship (SAR) explored for this compound?

Advanced Research Question

- Methodological Answer :

Systematically modify substituents at positions 2 (phenyl) and 6 (methyl groups). Test derivatives for bioactivity and analyze trends using regression models. Prioritize electron-withdrawing groups for enhanced cytotoxicity .

What computational methods validate the binding affinity predictions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.